4-methoxybenzyl (2E)-2-{4-[(2,5-dimethoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate
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Overview
Description
4-METHOXYBENZYL 2-[(E)-3-(2,5-DIMETHOXYANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a hydrazinecarboxylate group, which is known for its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXYBENZYL 2-[(E)-3-(2,5-DIMETHOXYANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzyl chloride with hydrazine to form the hydrazinecarboxylate intermediate. This intermediate is then reacted with 2,5-dimethoxyaniline and a suitable aldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-METHOXYBENZYL 2-[(E)-3-(2,5-DIMETHOXYANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-METHOXYBENZYL 2-[(E)-3-(2,5-DIMETHOXYANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-METHOXYBENZYL 2-[(E)-3-(2,5-DIMETHOXYANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The hydrazinecarboxylate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to interact with cellular membranes and other hydrophobic environments, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl chloride: A precursor in the synthesis of the target compound.
2,5-Dimethoxyaniline: Another precursor used in the synthesis.
Hydrazinecarboxylates: A class of compounds with similar reactivity and applications.
Uniqueness
4-METHOXYBENZYL 2-[(E)-3-(2,5-DIMETHOXYANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H25N3O6 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl N-[(E)-[4-(2,5-dimethoxyanilino)-4-oxobutan-2-ylidene]amino]carbamate |
InChI |
InChI=1S/C21H25N3O6/c1-14(11-20(25)22-18-12-17(28-3)9-10-19(18)29-4)23-24-21(26)30-13-15-5-7-16(27-2)8-6-15/h5-10,12H,11,13H2,1-4H3,(H,22,25)(H,24,26)/b23-14+ |
InChI Key |
AVFNTTFTZCRPOI-OEAKJJBVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)OCC1=CC=C(C=C1)OC)/CC(=O)NC2=C(C=CC(=C2)OC)OC |
Canonical SMILES |
CC(=NNC(=O)OCC1=CC=C(C=C1)OC)CC(=O)NC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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